5-Chinolincarbothioamid

Übersicht

Beschreibung

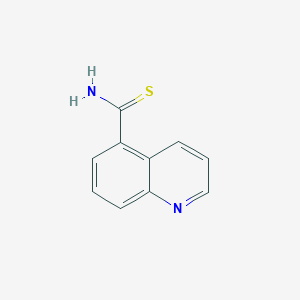

Quinoline-5-carbothioamide is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound Quinoline itself is known for its broad range of applications in medicinal and industrial chemistry

Wissenschaftliche Forschungsanwendungen

5-Chinolincarbothioamid: Anwendungen in der wissenschaftlichen Forschung

Pharmazeutische Forschung: Chinolinverbindungen sind für ihre pharmakologischen Aktivitäten bekannt. “this compound” könnte hinsichtlich seines potenziellen Einsatzes bei der Entwicklung neuer Therapeutika untersucht werden, insbesondere als Gerüst für Antimalariamittel .

Wirkmechanismus

Target of Action

Quinoline-5-carbothioamide, like other quinoline derivatives, primarily targets protein kinases (PKs) . PKs are the main regulators of cell survival and proliferation, making them a promising target for cancer treatments .

Mode of Action

Quinoline-5-carbothioamide interacts with its targets, the PKs, resulting in the inhibition of these enzymes . This inhibition disrupts the normal functioning of the PKs, leading to a decrease in cell survival and proliferation .

Biochemical Pathways

The action of Quinoline-5-carbothioamide affects several biochemical pathways. One key pathway is the apoptotic pathway . The compound induces apoptosis, or programmed cell death, by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins like BAX and Caspase-3 .

Result of Action

The primary result of Quinoline-5-carbothioamide’s action is the induction of apoptosis in cancer cells . By inhibiting PKs and affecting the balance of pro- and anti-apoptotic proteins, the compound triggers programmed cell death, reducing cell survival and proliferation .

Action Environment

The action, efficacy, and stability of Quinoline-5-carbothioamide can be influenced by various environmental factors. For instance, the compound’s synthesis can be affected by reaction conditions, such as the use of microwave or ultraviolet irradiation . Additionally, the compound’s action may vary depending on the specific cellular environment, including the presence of other bioactive molecules and the physiological state of the cells.

Biochemische Analyse

Biochemical Properties

Quinoline-5-carbothioamide plays a pivotal role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Quinoline-5-carbothioamide has been shown to inhibit cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, Quinoline-5-carbothioamide interacts with proteins involved in oxidative stress responses, potentially modulating their activity and contributing to its antioxidant properties.

Molecular Mechanism

The molecular mechanism of Quinoline-5-carbothioamide involves its binding interactions with specific biomolecules. The compound binds to the active site of cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine . This binding interaction is facilitated by the carbothioamide group, which forms stable complexes with the enzyme’s active site residues. Additionally, Quinoline-5-carbothioamide can activate or inhibit other enzymes and proteins by altering their conformation and activity. These molecular interactions contribute to the compound’s diverse biochemical effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of quinoline-5-carbothioamide typically involves the reaction of quinoline derivatives with thiourea under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which not only speeds up the process but also enhances the yield. The reaction is usually carried out in the presence of a catalyst such as zinc triflate (Zn(OTf)2) and under solvent-free conditions .

Industrial Production Methods: Industrial production of quinoline-5-carbothioamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: Quinoline-5-carbothioamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions

Eigenschaften

IUPAC Name |

quinoline-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c11-10(13)8-3-1-5-9-7(8)4-2-6-12-9/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVOVMWQWLLUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717023 | |

| Record name | Quinoline-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855763-66-5 | |

| Record name | Quinoline-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis method used to create 9-chloro-5-(4-phenylthiazol-2-yl)-2,3,4,4a,5,6-hexahydro-1Н-pyrido[1,2-a]quinoline-5-carbinitrile?

A: The research highlights the use of tert-amino effect cyclizations as a key step in synthesizing 9-chloro-5-(4-phenylthiazol-2-yl)-2,3,4,4a,5,6-hexahydro-1Н-pyrido[1,2-a]quinoline-5-carbinitrile. This method is considered advantageous due to its efficiency, convenience, operational simplicity, and high diastereoselectivity [, ]. Specifically, researchers successfully synthesized the target compound by reacting 9-chloro-5-cyano-2,3,4,4а,5,6-hexahydro-1H-pyrido[1,2-a]quinoline-5-carbothioamide with α-bromoacetophenone. This approach underscores the potential of tert-amino effect cyclizations in creating structurally complex and biologically relevant molecules.

Q2: Why is the synthesis of ring-fused tetrahydroquinolines, like the ones discussed in the research, of interest to scientists?

A: Ring-fused tetrahydroquinolines are a class of compounds with significant interest in synthetic and medicinal chemistry. This interest stems from their diverse biological activities and potential applications in drug development. The research emphasizes the importance of tert-amino effect cyclizations as an efficient and practical route to synthesize these valuable compounds [, ]. By exploring and optimizing such synthetic methods, scientists aim to access a wider range of ring-fused tetrahydroquinolines, further investigating their potential therapeutic benefits.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395886.png)

![3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-propanoic acid hydrochloride](/img/structure/B1395890.png)

![3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395895.png)

![(1S)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/structure/B1395903.png)